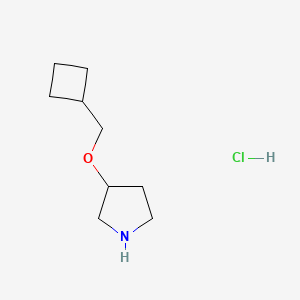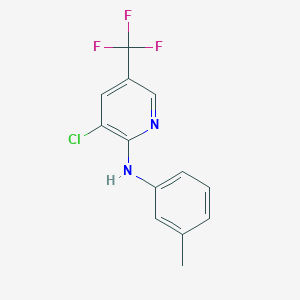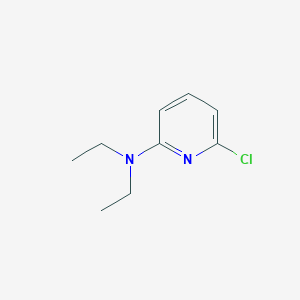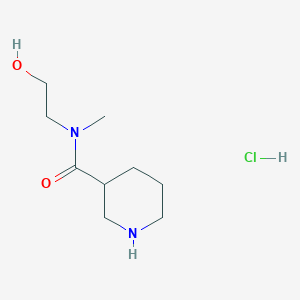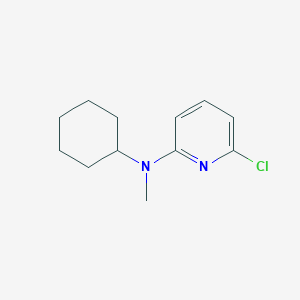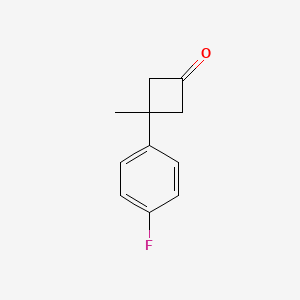
3-(4-Fluorophenyl)-3-methylcyclobutan-1-one
Übersicht
Beschreibung
3-(4-Fluorophenyl)-3-methylcyclobutan-1-one (FMCB) is an organic compound of the cyclobutanone family. It is an important synthetic intermediate in organic synthesis and has been used in a variety of research applications. FMCB is a versatile platform for the synthesis of a wide range of compounds and has been used in the synthesis of dyes, drugs, and other compounds. FMCB is also known as 4-fluoro-3-methylcyclobutanone, 4-fluoro-3-methylcyclobutan-1-one, and 4-fluoro-3-methylcyclobutanol.
Wissenschaftliche Forschungsanwendungen
Application 1: Fluorescence Studies
- Summary of Application: The synthesis, characterization, spectral, and fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported for the first time . This compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR, and mass spectra .
- Methods of Application: The aggregation behavior of this compound was investigated in different solvents and concentrations of CHCl3 . The fluorescent properties of the compound in five different solvents such as CHCl3 CH2 Cl2 THF, DMF, DMSO were explained .
- Results or Outcomes: Phthalocyanine complex gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .
Application 2: Synthesis of Fluorinated Pyrazoles
- Summary of Application: The title compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2 CO3 -mediated defluorinative cyclization of the resultant azine .
- Methods of Application: Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g -C3 N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes: The structure of the synthesized compound was established by 1 H, 13 C, 19 F-NMR, IR spectroscopy, and mass-spectrometry .
Application 3: Synthesis of Fluorinated Trisubstituted Pyrazoles
- Summary of Application: The title compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2 CO3 -mediated defluorinative cyclization of the resultant azine .
- Methods of Application: Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g -C3 N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes: The structure of the synthesized compound was established by 1 H, 13 C, 19 F-NMR, IR spectroscopy, and mass-spectrometry .
Application 4: Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
- Summary of Application: The synthesis, characterization, spectral, and fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported .
- Methods of Application: The aggregation behavior of this compound was investigated in different solvents and concentrations of CHCl3 . The fluorescent properties of the compound in five different solvents such as CHCl3 CH2 Cl2 THF, DMF, DMSO were explained .
- Results or Outcomes: Phthalocyanine complex gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .
Application 5: Synthesis of Fluorinated Trisubstituted Pyrazoles
- Summary of Application: The title compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2 CO3 -mediated defluorinative cyclization of the resultant azine .
- Methods of Application: Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g -C3 N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes: The structure of the synthesized compound was established by 1 H, 13 C, 19 F-NMR, IR spectroscopy, and mass-spectrometry .
Application 6: Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
- Summary of Application: The synthesis, characterization, spectral, fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported .
- Methods of Application: The aggregation behavior of this compound was investigated in different solvents and concentrations of CHCl3 . The fluorescent properties of the compound in five different solvents such as CHCl3 CH2 Cl2 THF, DMF, DMSO were explained .
- Results or Outcomes: Phthalocyanine complex gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-3-methylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-11(6-10(13)7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJCTSURQQWMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-methylcyclobutan-1-one | |
CAS RN |
1803586-46-0 | |
| Record name | 3-(4-fluorophenyl)-3-methylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



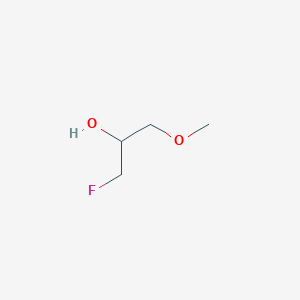
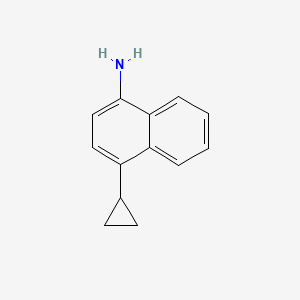
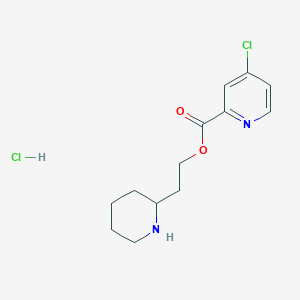
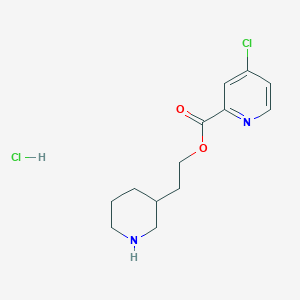
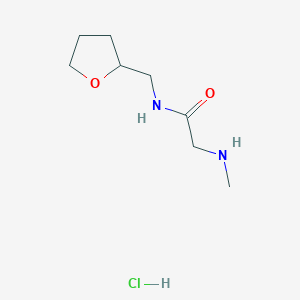
![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)
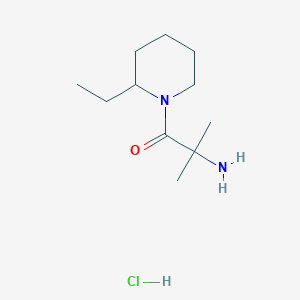
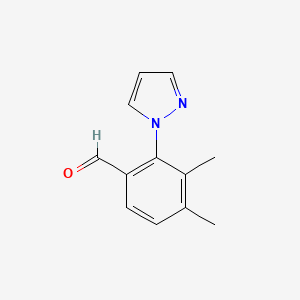
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
